3-nitro[1,2,4]triazolo[5,1-c][1,2,4]triazin-4(1H)-one
Overview
Description
3-nitro[1,2,4]triazolo[5,1-c][1,2,4]triazin-4(1H)-one is a compound belonging to the class of fused triazolo-triazine energetic materials. These compounds are known for their high thermal stability, high energy performance, and low sensitivity to external stimuli . The unique structure of this compound makes it a promising candidate for various applications in the field of energetic materials.
Preparation Methods
The synthesis of 3-nitro[1,2,4]triazolo[5,1-c][1,2,4]triazin-4(1H)-one typically involves the use of monosubstituted tetrazine or tetrazine-based fused rings as starting materials . The synthetic route generally includes the following steps:
Formation of the triazole ring: This step involves the reaction of amino guanidine bicarbonate with trifluoroacetic acid to form the triazole ring.
Nitration: The triazole ring is then nitrated to introduce the nitro group at the desired position.
Cyclization: The nitrated triazole undergoes cyclization to form the fused triazolo-triazine ring system.
Industrial production methods for this compound are still under development, but the synthetic route described above provides a basis for scaling up the production process.
Chemical Reactions Analysis
3-nitro[1,2,4]triazolo[5,1-c][1,2,4]triazin-4(1H)-one undergoes various chemical reactions, including:
Substitution: The compound can undergo substitution reactions where the nitro group is replaced by other functional groups using appropriate reagents.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro derivatives, while reduction may produce amino derivatives .
Scientific Research Applications
3-nitro[1,2,4]triazolo[5,1-c][1,2,4]triazin-4(1H)-one has several scientific research applications, including:
Energetic Materials: Due to its high thermal stability and energy performance, this compound is used in the development of heat-resistant explosives and propellants.
Material Science: The compound’s unique structure makes it a valuable candidate for studying the relationship between molecular structure and energetic properties.
Chemical Synthesis:
Mechanism of Action
The mechanism by which 3-nitro[1,2,4]triazolo[5,1-c][1,2,4]triazin-4(1H)-one exerts its effects involves the release of energy upon decomposition. The compound’s high nitrogen content and fused ring structure contribute to its stability and energy release properties . The molecular targets and pathways involved in its action are primarily related to its ability to undergo rapid decomposition, releasing a significant amount of energy .
Comparison with Similar Compounds
3-nitro[1,2,4]triazolo[5,1-c][1,2,4]triazin-4(1H)-one can be compared with other similar compounds such as:
4-amino-3,7,8-trinitropyrazolo[5,1-c]-1,2,4-triazine (PTX): PTX has a similar fused ring structure but differs in the position and number of nitro groups.
4-amino-3,7-dinitro-1,2,4-triazole[5,1-c]-1,2,4-triazine (TTX): TTX also has a fused triazolo-triazine structure but with different substituents.
3-nitro-7-(trifluoromethyl)-1,2,4-triazolo[5,1-c]-1,2,4-triazin-4-amine (TFX): TFX contains a trifluoromethyl group, which imparts different properties compared to the nitro group.
The uniqueness of this compound lies in its specific arrangement of the nitro group and the fused ring system, which contributes to its high thermal stability and energy performance .
Properties
IUPAC Name |
3-nitro-6H-[1,2,4]triazolo[5,1-c][1,2,4]triazin-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2N6O3/c11-3-2(10(12)13)7-8-4-5-1-6-9(3)4/h1H,(H,5,6,8) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJWJEUJIMJNSEA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=NN=C(C(=O)N2N1)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2N6O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201003883 | |
Record name | 3-Nitro[1,2,4]triazolo[5,1-c][1,2,4]triazin-4(6H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201003883 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.10 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
83809-87-4 | |
Record name | 1,2,4-Triazolo(5,1-c)(1,2,4)triazine, 4,7-dihydro-6-nitro-7-oxo- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083809874 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Nitro[1,2,4]triazolo[5,1-c][1,2,4]triazin-4(6H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201003883 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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